molecular formula C19H16ClN3OS B15016586 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15016586
M. Wt: 369.9 g/mol
InChI Key: ONQGMGVEZGMLMU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chlorophenyl and methylsulfanylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and 4-(methylsulfanyl)benzaldehyde, with hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions:

    Cyclization and Finalization: The final cyclization step to form the pyrazolo[3,4-b]pyridine ring system is typically carried out under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group

    Amines: From reduction of nitro groups

    Substituted Aromatics: From nucleophilic aromatic substitution reactions

Scientific Research Applications

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Lacks the methylsulfanyl group.

    3-(4-Methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

3-(4-Chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both chlorophenyl and methylsulfanylphenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these substituents enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H16ClN3OS/c1-25-14-8-4-11(5-9-14)15-10-16(24)21-19-17(15)18(22-23-19)12-2-6-13(20)7-3-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24)

InChI Key

ONQGMGVEZGMLMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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